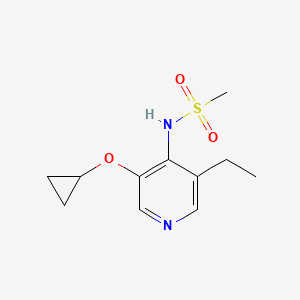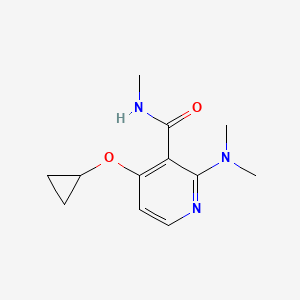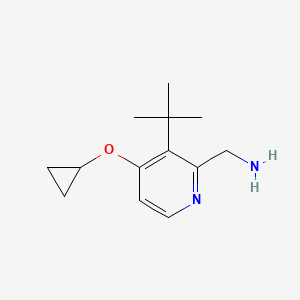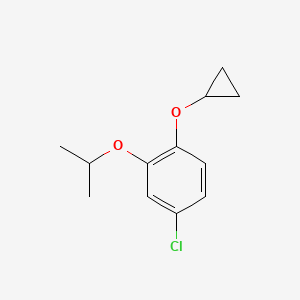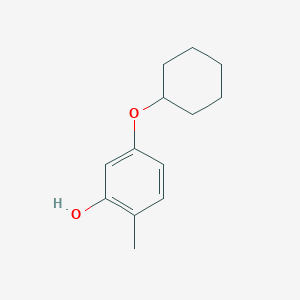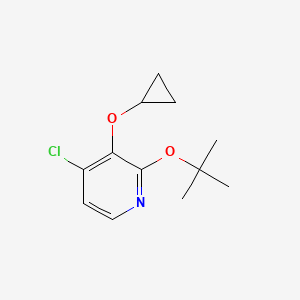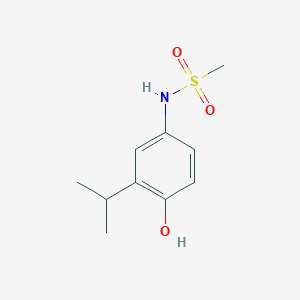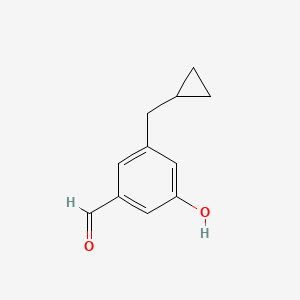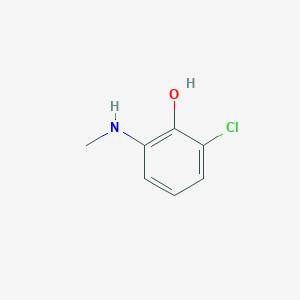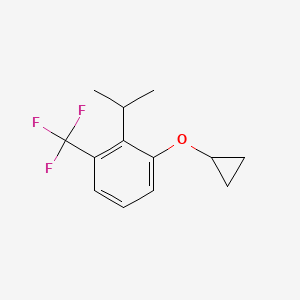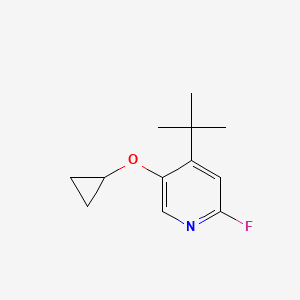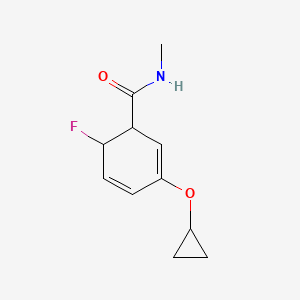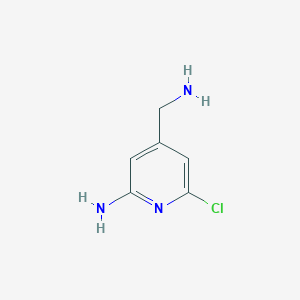
4-(Aminomethyl)-6-chloropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-6-chloropyridin-2-amine is an organic compound that belongs to the class of aminomethyl-substituted pyridines This compound is characterized by the presence of an aminomethyl group at the fourth position and a chlorine atom at the sixth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-6-chloropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the aminomethylation can be achieved using formaldehyde and ammonium chloride under acidic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the Ullmann coupling reaction has been employed to synthesize diaryl ethers and diarylamines, which can be adapted for the production of this compound .
化学反応の分析
Types of Reactions: 4-(Aminomethyl)-6-chloropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted pyridines with various functional groups.
科学的研究の応用
4-(Aminomethyl)-6-chloropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
作用機序
The mechanism of action of 4-(Aminomethyl)-6-chloropyridin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s aminomethyl group can form hydrogen bonds with amino acid residues, while the chlorine atom can participate in hydrophobic interactions, stabilizing the compound-enzyme complex .
類似化合物との比較
4-(Aminomethyl)pyridine: Lacks the chlorine atom, making it less hydrophobic.
4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of a pyridine ring.
4-Aminoquinolines: Known for their antimalarial properties but differ in their ring structure and functional groups
Uniqueness: 4-(Aminomethyl)-6-chloropyridin-2-amine is unique due to the presence of both the aminomethyl and chlorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.
特性
分子式 |
C6H8ClN3 |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
4-(aminomethyl)-6-chloropyridin-2-amine |
InChI |
InChI=1S/C6H8ClN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10) |
InChIキー |
JQMWAIJFSXCEAZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1N)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


